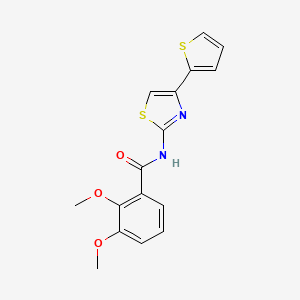

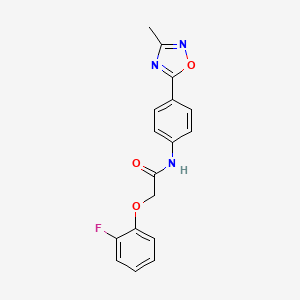

2,3-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,3-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide” is a benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They have shown a broad range of activities including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .

Synthesis Analysis

The synthesis of similar benzamide compounds has been reported starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of similar benzamide compounds was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar benzamide compounds include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar benzamide compounds were analyzed based on IR, 1H, 13C NMR, and mass spectral data .科学的研究の応用

Antioxidant Properties

Thiazoles, including our compound of interest, have been investigated for their antioxidant potential. These molecules scavenge free radicals, protecting cells from oxidative damage. Their ability to neutralize reactive oxygen species makes them valuable in preventing various diseases associated with oxidative stress .

Analgesic and Anti-Inflammatory Effects

Researchers have explored thiazole derivatives for their analgesic and anti-inflammatory properties. These compounds can alleviate pain and reduce inflammation by modulating pathways involved in pain perception and immune responses. Further studies are needed to understand their mechanisms of action .

Antimicrobial and Antifungal Activity

Thiazoles exhibit antimicrobial and antifungal effects. Compounds like sulfathiazole and related derivatives have been used as antimicrobial drugs. Investigating the specific activity of our compound against bacteria and fungi could provide valuable insights .

Antiviral Potential

While not explicitly mentioned for our compound, thiazoles have been studied as potential antiviral agents. Their ability to inhibit viral replication or entry could be explored further in the context of emerging viral infections .

Neuroprotective Properties

Certain thiazole derivatives have shown neuroprotective effects. These compounds may enhance neuronal survival, protect against neurodegenerative diseases, or promote neural repair. Investigating our compound’s impact on neuronal health could be intriguing .

Antitumor and Cytotoxic Activity

Thiazoles have been evaluated for their antitumor and cytotoxic effects. Researchers synthesized various thiazole derivatives and tested their efficacy against cancer cells. Investigating our compound’s potential in this area could contribute to cancer research .

作用機序

Target of Action

Similar compounds with indole and thiazole scaffolds have been found to bind with high affinity to multiple receptors . These receptors could be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to a variety of biological effects . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

Compounds with similar structures have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The solubility of similar compounds, such as thiazoles, in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .

Result of Action

Similar compounds have demonstrated a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of similar compounds in various solvents suggests that the compound’s action may be influenced by the presence of these solvents . Additionally, the stability of similar compounds in the form of molecular assemblies has been highlighted, suggesting that the compound’s action and stability may be influenced by its physical state.

将来の方向性

The future directions for “2,3-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide” and similar compounds could involve further in vivo biochemical tests of effective amides, which can be carried out in different fields of application . Additionally, further studies could be conducted to explore their potential as lead compounds for rational drug designing .

特性

IUPAC Name |

2,3-dimethoxy-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S2/c1-20-12-6-3-5-10(14(12)21-2)15(19)18-16-17-11(9-23-16)13-7-4-8-22-13/h3-9H,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTODVYVMWTRAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

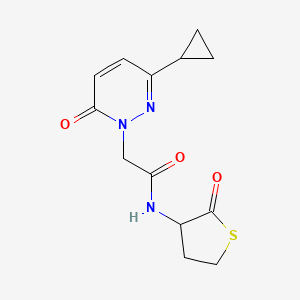

![N-cyclopropyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B2480602.png)

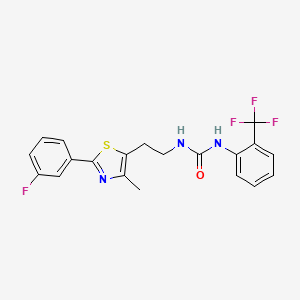

![2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2480603.png)

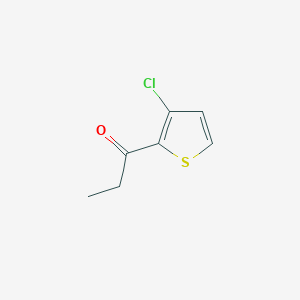

![4-(6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2480604.png)

![1'-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2480606.png)

![2-[(4-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2480607.png)

![1-(3-chloro-4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2480622.png)

![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2480624.png)